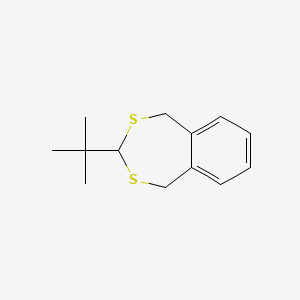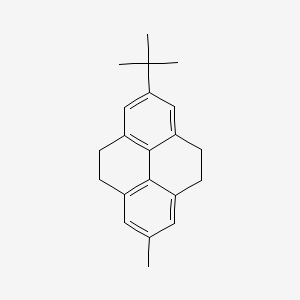
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is a substituted pyrene derivative Pyrene is a polycyclic aromatic hydrocarbon known for its extended rigid structure and photophysical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene typically involves indirect methods due to the challenges associated with direct substitution of pyrene. One common approach is the Friedel-Crafts alkylation, where tert-butyl chloride is used as the electrophile . The reaction conditions often require a strong Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic ring or the substituents. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution is possible, especially at the less sterically hindered positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
科学研究应用
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:
作用机制
The mechanism of action of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene involves its ability to participate in π-stacking interactions and hydrophobic effects. These interactions are crucial for its binding to nucleic acids and proteins. The molecular targets include aromatic residues in proteins and the bases in nucleic acids, facilitating non-covalent binding and stabilization .
相似化合物的比较
- 2-Methyl-4,5,9,10-tetrahydropyrene
- 2-Ethoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
- 2-Propoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
- 2-Acetyl-4,5,9,10-tetrahydropyrene
Comparison: Compared to its analogs, 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is unique due to the presence of both tert-butyl and methyl groups, which influence its steric and electronic properties. This combination enhances its stability and modifies its reactivity, making it a valuable compound for specific applications in materials science and biological research .
属性
CAS 编号 |
108545-97-7 |
|---|---|
分子式 |
C21H24 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
2-tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C21H24/c1-13-9-14-5-7-16-11-18(21(2,3)4)12-17-8-6-15(10-13)19(14)20(16)17/h9-12H,5-8H2,1-4H3 |
InChI 键 |
YHWAEYMNWLCFFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


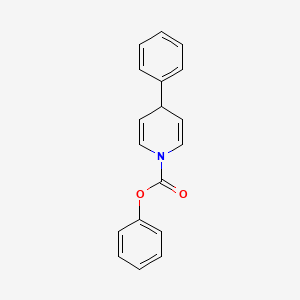
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
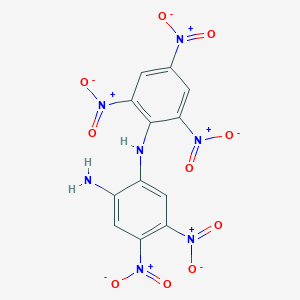

![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
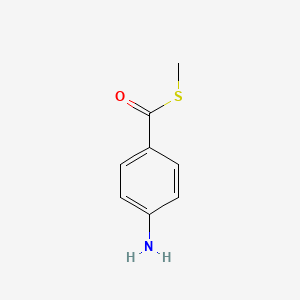
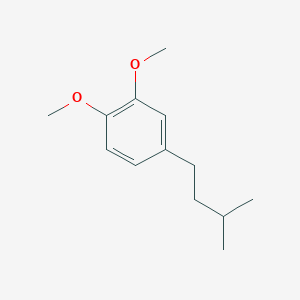
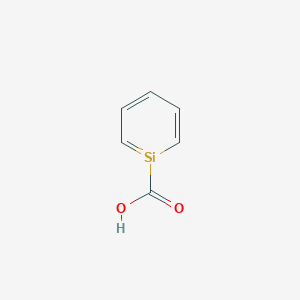
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
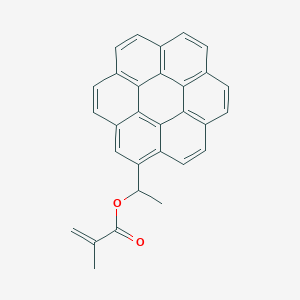
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
